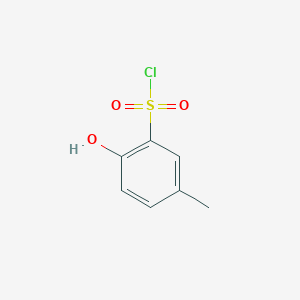
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S and a molecular weight of 206.65 g/mol . It is a derivative of benzene, featuring a hydroxyl group at the second position, a methyl group at the fifth position, and a sulfonyl chloride group at the first position. This compound is primarily used in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Hydroxy-5-methylbenzene (also known as 2-Hydroxy-5-methylphenol or 5-Methylresorcinol) followed by chlorination. The general steps are as follows:
Sulfonation: 2-Hydroxy-5-methylbenzene is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the para position relative to the hydroxyl group.
Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to convert the sulfonic acid group into a sulfonyl chloride group (-SO2Cl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Controlled addition of sulfuric acid to 2-Hydroxy-5-methylbenzene under cooling to manage the exothermic nature of the reaction.
- Subsequent chlorination using thionyl chloride in the presence of a catalyst to enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 2-Hydroxy-5-methylbenzene-1-sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under mild heating.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used, and the reaction is usually conducted at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Sulfonic Acid: Formed by hydrolysis or reduction.
科学研究应用
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Bioconjugation: The compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then react with nucleophilic sites on the biomolecules.
Material Science: It is employed in the preparation of functionalized polymers and resins.
Analytical Chemistry: The compound is used in the derivatization of analytes to enhance their detection and quantification in chromatographic and spectroscopic methods.
作用机制
The mechanism of action of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to yield the final product. This mechanism is common in nucleophilic substitution reactions involving sulfonyl chlorides.
相似化合物的比较
Similar Compounds
2-Hydroxybenzene-1-sulfonyl chloride: Lacks the methyl group at the fifth position.
4-Hydroxy-3-methylbenzene-1-sulfonyl chloride: The hydroxyl and methyl groups are positioned differently on the benzene ring.
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: Contains a nitro group instead of a methyl group.
Uniqueness
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The specific positioning of these groups can also affect the compound’s physical properties and its applications in various fields.
属性
IUPAC Name |
2-hydroxy-5-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKHPHOPDHZLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926219-97-8 |
Source


|
| Record name | 2-hydroxy-5-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
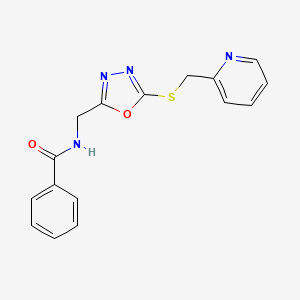
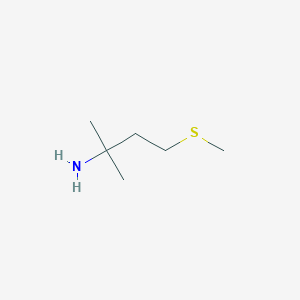
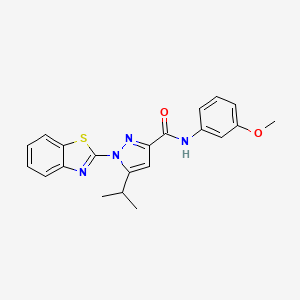
![N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine](/img/structure/B2761877.png)
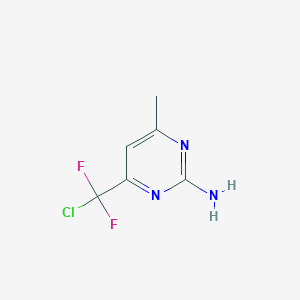
![1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2,4-DIMETHOXYBENZOATE](/img/structure/B2761880.png)
![N-butyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2761882.png)
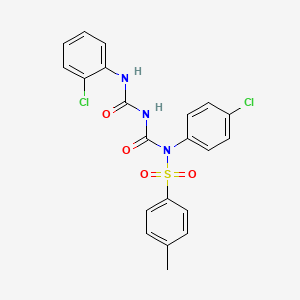
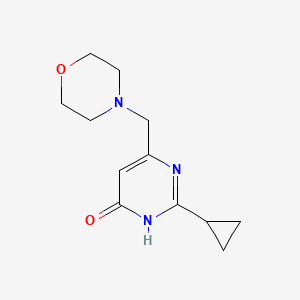
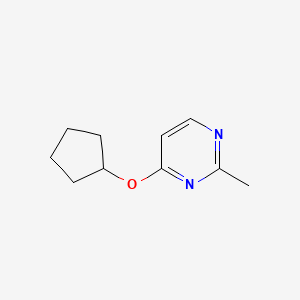
![Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B2761887.png)
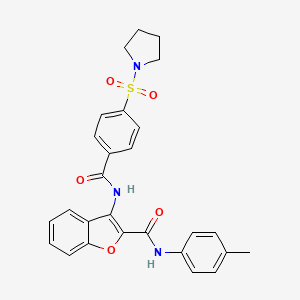
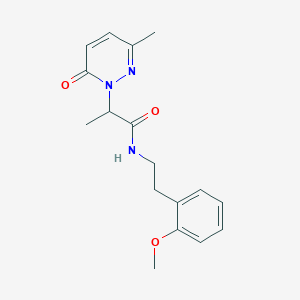
amino}-N-methylpropanamide](/img/structure/B2761895.png)
